molecular formula C12H16ClNO B141133 2-butylbenzofuran-5-amine Hydrochloride CAS No. 526196-90-7

2-butylbenzofuran-5-amine Hydrochloride

Cat. No. B141133
Key on ui cas rn: 526196-90-7
M. Wt: 225.71 g/mol
InChI Key: IPNAECRFGLADHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312345B2

Procedure details

Sodium bicarbonate (3.36 g, 40.0 mmol) was added in several portions to a stirred boiling mixture of N-[3-(2-bromohexanoyl)-4-hydroxyphenyl]acetamide [6a] (13.13 g, 40.0 mmol) and methanol (30 mL). The mixture was stirred under reflux conditions for 2 hour. Sodium borohydride (1.51 g, 40.0 mmol) was added in several portions to the mixture at 0-5° C. (ice/water bath). The mixture was stirred for 30 min at the same temperature and 15% hydrochloric acid (100 mL) was added. The solution was stirred for 4 hours under reflux conditions and for 1 hour at 0-5° C. (ice/water bath). The precipitated crystals were filtered off, washed on the filter with water (20 mL) and ethyl acetate (20 mL) and dried to give 7.62 g (84.5% yield from 3 steps) of 2-butyl-5-benzofuranamine hydrochloride [12a] as off-white crystals with mp 190-193° C. (dec.).
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
N-[3-(2-bromohexanoyl)-4-hydroxyphenyl]acetamide
Quantity
13.13 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.51 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].Br[CH:7]([CH2:21][CH2:22][CH2:23][CH3:24])[C:8]([C:10]1[CH:11]=[C:12]([NH:17]C(=O)C)[CH:13]=[CH:14][C:15]=1[OH:16])=O.[BH4-].[Na+].[ClH:27]>CO>[ClH:27].[CH2:21]([C:7]1[O:16][C:15]2[CH:14]=[CH:13][C:12]([NH2:17])=[CH:11][C:10]=2[CH:8]=1)[CH2:22][CH2:23][CH3:24] |f:0.1,3.4,7.8|

Inputs

Step One
Name
Quantity
3.36 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
N-[3-(2-bromohexanoyl)-4-hydroxyphenyl]acetamide
Quantity
13.13 g
Type
reactant
Smiles
BrC(C(=O)C=1C=C(C=CC1O)NC(C)=O)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1.51 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under reflux conditions for 2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered off
WASH
Type
WASH
Details
washed on the
FILTRATION
Type
FILTRATION
Details
filter with water (20 mL) and ethyl acetate (20 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C(CCC)C=1OC2=C(C1)C=C(C=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.62 g
YIELD: PERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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